molecular formula C20H21N3O5S2 B2760724 (Z)-4-acetyl-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865173-87-1

(Z)-4-acetyl-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2760724
CAS No.: 865173-87-1
M. Wt: 447.52
InChI Key: CMSGJFYFZOYICQ-XDOYNYLZSA-N
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Description

The compound (Z)-4-acetyl-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a benzamide derivative featuring a benzo[d]thiazol-2(3H)-ylidene core. Key structural attributes include:

  • Z-configuration: Stabilized by intramolecular hydrogen bonding between the benzamide carbonyl and the thiazolylidene nitrogen.
  • 4-Acetyl substituent: Introduces electron-withdrawing effects on the benzamide ring.
  • 3-(2-Ethoxyethyl) group: Enhances solubility via its flexible, polar ether chain.

Properties

IUPAC Name

4-acetyl-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S2/c1-3-28-11-10-23-17-9-8-16(30(21,26)27)12-18(17)29-20(23)22-19(25)15-6-4-14(5-7-15)13(2)24/h4-9,12H,3,10-11H2,1-2H3,(H2,21,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMSGJFYFZOYICQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

(Z)-4-acetyl-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its unique chemical structure, which includes a thiazole ring and a sulfamoyl group. Its molecular formula is C19H24N4O3S, and it exhibits properties that suggest various biological interactions.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways. Preliminary studies indicate that it may act as an acetylcholinesterase inhibitor, similar to other compounds containing thiazole moieties, which are known for their neuroprotective effects.

In Vitro Studies

A series of in vitro assays have been conducted to assess the biological activity of this compound:

  • Acetylcholinesterase Inhibition : The compound demonstrated significant inhibitory activity against acetylcholinesterase (AChE), with an IC50 value comparable to established inhibitors. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.
  • Antidiabetic Activity : In studies evaluating α-glucosidase and α-amylase inhibition, the compound exhibited moderate inhibitory effects, indicating potential antidiabetic properties similar to other benzamide derivatives .

In Vivo Studies

While in vitro results are promising, further in vivo studies are necessary to validate these findings. Current literature lacks comprehensive animal model studies specifically targeting this compound's effects.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructureAChE Inhibition IC50Antidiabetic Activity
Compound AStructure A2.7 µMModerate
Compound BStructure B5.0 µMHigh
This CompoundCurrent CompoundTBDModerate

This table illustrates that while the current compound shows potential, its efficacy in comparison to established drugs remains to be fully elucidated.

Case Studies

  • Neuroprotective Effects : A study focusing on compounds with thiazole structures reported that similar compounds displayed neuroprotective effects through AChE inhibition. The findings suggest that this compound may offer similar benefits in neurodegenerative conditions .
  • Diabetes Management : Research on sulfamoyl benzamide derivatives has shown promising results in managing blood glucose levels through enzyme inhibition. This positions the current compound as a candidate for further exploration in diabetes treatment .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Table 1: Structural Comparison with Analogs
Compound Name / ID Core Structure Key Substituents Functional Impact
Target Compound Benzo[d]thiazol-2(3H)-ylidene 4-Acetyl, 3-(2-ethoxyethyl), 6-sulfamoyl Enhanced solubility (ethoxyethyl), electron modulation (acetyl), bioactivity (sulfamoyl)
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) Thiadiazole Isoxazole, phenyl Rigid aromatic system; lacks sulfonamide or acetyl groups
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) Thiadiazole Acetylpyridinyl, phenyl Dual carbonyl groups; pyridine enhances π-π stacking
(Z)-4-(Azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide Benzo[d]thiazol-2(3H)-ylidene Azepan-1-ylsulfonyl, ethyl, 4-fluoro Lipophilic azepane ring; fluorine increases metabolic stability

Key Observations :

  • The target compound’s 6-sulfamoyl group distinguishes it from azepane-sulfonyl derivatives (e.g., ), offering a smaller, more polar substituent that may improve aqueous solubility.

Physicochemical Properties

Table 2: Physicochemical Data Comparison
Compound Name / ID Molecular Formula Molecular Weight (g/mol) Melting Point (°C) IR Stretches (cm⁻¹)
Target Compound C₂₁H₂₂N₄O₅S₂ (calculated) ~482.55 Not reported ~1670 (C=O), ~1330/1150 (S=O)
Compound 6 C₁₈H₁₂N₄O₂S 348.39 160 1606 (C=O)
Compound 8a C₂₃H₁₈N₄O₂S 414.49 290 1679, 1605 (2C=O)
Compound 4g C₂₁H₂₀N₄O₂S 392.48 200 1690, 1638 (2C=O)

Key Observations :

  • The target compound’s sulfamoyl group contributes to a higher molecular weight compared to non-sulfonamide analogs (e.g., compound 6).
  • Melting points of analogs vary widely (160–290°C), influenced by crystallinity and hydrogen bonding. The target’s sulfamoyl group may elevate its melting point relative to compounds lacking strong H-bond donors.

Q & A

Q. Table 1: Structure-Activity Relationship (SAR) of Analogous Compounds

Compound ModificationBioactivity ChangeReference
Replacement of 2-ethoxyethyl with allyl↓ Anticancer activity
Removal of sulfamoyl groupLoss of antimicrobial effect
Acetyl → cyan substitutionEnhanced enzyme inhibition

Advanced Question: How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., dihydrofolate reductase) or receptors. Key steps:
    • Prepare ligand and protein structures (PDB: 1U72 for DHFR) .
    • Score binding poses using MM-GBSA to prioritize high-affinity interactions.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bond occupancy .
  • QSAR Modeling : Train models on analogs (e.g., from PubChem) to predict IC₅₀ values against specific targets .

Advanced Question: What methodologies elucidate the mechanism of action for this compound’s sulfamoyl and acetyl moieties?

Methodological Answer:

  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) of the sulfamoyl group to bacterial dihydropteroate synthase (Ki < 50 nM) .
  • Fluorescence Quenching : Monitors acetyl group interactions with human carbonic anhydrase IX (λex = 280 nm, λem = 340 nm) to confirm competitive inhibition .
  • Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (e.g., non-competitive for acetyl moiety) .

Advanced Question: How should researchers design experiments to address low solubility in aqueous buffers?

Methodological Answer:

  • Co-solvent Systems : Test DMSO/PBS mixtures (≤5% DMSO) to maintain solubility without cytotoxicity .
  • Nanoparticle Formulation : Encapsulate compound in PLGA nanoparticles (size: 150–200 nm) via solvent evaporation. Characterize using DLS and TEM .
  • Prodrug Synthesis : Introduce phosphate or PEG groups at the acetyl moiety to enhance hydrophilicity, followed by enzymatic cleavage studies .

Advanced Question: What analytical approaches differentiate between Z/E isomers during synthesis?

Methodological Answer:

  • X-ray Crystallography : Resolve crystal structures to confirm Z-configuration (torsion angle >150° between acetyl and thiazole groups) .
  • Vibrational Circular Dichroism (VCD) : Compare experimental and calculated spectra to distinguish isomer-specific Cotton effects .
  • HPLC with Chiral Columns : Use Chiralpak IC-3 columns (hexane/isopropanol mobile phase) to separate isomers and quantify ratios .

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